REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[CH:10]=[C:9]([O:12][CH:13]([CH3:15])[CH3:14])[CH:8]=[C:7](C(O)=O)[C:6]=2[CH2:5][CH2:4][NH:3]1.C1N=CN([C:24]([N:26]2C=NC=C2)=[O:25])C=1.[C:31]([OH:35])([CH3:34])([CH3:33])[CH3:32]>O1CCOCC1>[O:1]=[C:2]1[C:11]2[C:6](=[C:7]([NH:26][C:24](=[O:25])[O:35][C:31]([CH3:34])([CH3:33])[CH3:32])[CH:8]=[C:9]([O:12][CH:13]([CH3:14])[CH3:15])[CH:10]=2)[CH2:5][CH2:4][NH:3]1
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Name
|
|
Quantity
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1.76 g
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Type
|
reactant
|
Smiles
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O=C1NCCC=2C(=CC(=CC12)OC(C)C)C(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
1.43 g
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Type
|
reactant
|
Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
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25 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirred at 100° C. for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
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Details
|
After cooling down to room temperature
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Type
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ADDITION
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Details
|
TMSA (1.50 mL, 10.8 mmol) was added
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Type
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STIRRING
|
Details
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After stirring the reaction mixture for 2 hours
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Duration
|
2 h
|
Type
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STIRRING
|
Details
|
The resulting mixture was stirred at 100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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CONCENTRATION
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Details
|
concentrating under vacuum
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Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography (0-100% EtOAc/heptanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCCC2=C(C=C(C=C12)OC(C)C)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 958 mg | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |